Leu-Enkephalin

Descripción

Propiedades

IUPAC Name |

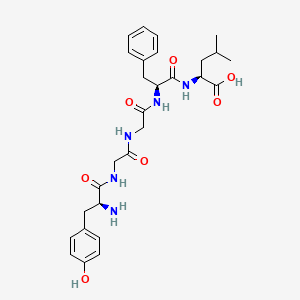

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZCHNOLZSCCA-VABKMULXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905127 |

Source

|

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58822-25-6, 59141-40-1, 14-18-6 |

Source

|

| Record name | Enkephalin, leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE ENKEPHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of Leu-Enkephalin: A Technical Guide

An in-depth exploration of the seminal discovery, experimental characterization, and neurobiological significance of the endogenous opioid peptide, Leu-enkephalin.

This technical guide provides a comprehensive overview of the discovery and history of this compound, a pivotal moment in neuroscience and pharmacology. Tailored for researchers, scientists, and drug development professionals, this document details the scientific context of its discovery, the key experimental protocols that led to its identification, and the quantitative data that defines its biological activity. It further explores its biosynthesis and the signaling pathways it modulates, offering a foundational understanding of this crucial neuropeptide.

The Dawn of Endogenous Opioids: A Historical Perspective

The journey to uncover this compound began not with the peptide itself, but with a question that intrigued scientists for years: why do opioid drugs like morphine exert such profound and specific effects on the brain? The answer began to emerge in 1973, when independent research teams successfully identified stereospecific opioid binding sites in the central nervous system. This discovery of opiate receptors strongly suggested the existence of a naturally occurring, or endogenous, ligand that these receptors were designed to bind.

This hypothesis ignited an intense scientific pursuit. In 1975, John Hughes and Hans W. Kosterlitz of the University of Aberdeen, Scotland, culminated this search with their landmark discovery.[1][2][3][4] They isolated and identified two small peptides from porcine brain extracts that mimicked the effects of morphine and whose actions were blocked by the opioid antagonist, naloxone.[3] They named these pentapeptides "enkephalins," meaning "in the head." The two forms were distinguished by their C-terminal amino acid: Methionine-enkephalin and Leucine-enkephalin. This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, was thus introduced to the scientific world, opening a new chapter in our understanding of pain, emotion, and addiction.

Experimental Protocols: The Path to Discovery

The identification of this compound was a testament to meticulous experimental design, relying on a combination of classic pharmacology and emerging biochemical techniques. The following sections detail the core methodologies employed by Hughes, Kosterlitz, and their colleagues.

Isolation and Purification of Enkephalins from Porcine Brain

The initial challenge was to isolate the active substance from complex brain tissue. The researchers developed a multi-step extraction and purification protocol to achieve this.

Methodology:

-

Tissue Extraction: Porcine brains were homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes and precipitate larger proteins.

-

Adsorption Chromatography: The resulting supernatant was passed through a column containing Amberlite XAD-2 resin. This non-polar resin selectively adsorbs small organic molecules, including peptides like the enkephalins, while allowing salts and other polar molecules to pass through.

-

Elution: The enkephalins and other adsorbed molecules were then eluted from the resin using an organic solvent, typically methanol.

-

Gel Filtration Chromatography: The methanol eluate was further fractionated using a Sephadex G-15 column. This technique separates molecules based on size, allowing for the separation of the small enkephalin pentapeptides from larger endorphins and other molecules.

-

Bioassay-Guided Fractionation: Throughout the purification process, each fraction was tested for opioid activity using the guinea pig ileum bioassay to guide the researchers toward the fractions containing the active compound.

Bioassay for Opioid Activity: The Guinea Pig Ileum Preparation

A cornerstone of the discovery was the use of classic bioassays, particularly the guinea pig ileum and mouse vas deferens preparations. These tissues are rich in opioid receptors and provide a robust and sensitive system for detecting opioid activity.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

-

Electrical Stimulation: The nerve endings within the ileum are electrically stimulated, causing the release of acetylcholine and subsequent muscle contraction. The magnitude of these contractions is recorded.

-

Application of Test Substance: Aliquots from the brain extract fractions were added to the organ bath. The presence of an opioid agonist, like this compound, inhibits the release of acetylcholine, leading to a dose-dependent reduction in the amplitude of the electrically-evoked contractions.

-

Antagonist Confirmation: The specificity of the effect was confirmed by adding the opioid antagonist naloxone. Naloxone competes with the opioid agonist for receptor binding, thereby reversing the inhibitory effect and restoring the muscle contractions.

Amino Acid Sequencing: Unveiling the Structure

Once a purified active fraction was obtained, the next critical step was to determine its chemical structure. In 1975, this was accomplished using a combination of Edman degradation and mass spectrometry.

Methodology (Dansyl-Edman Procedure):

-

N-Terminal Labeling: The free N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

-

Cleavage: The peptide is then treated with a strong acid (e.g., trifluoroacetic acid). This cleaves the bond between the first and second amino acid, releasing the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

-

Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

-

Repetitive Cycles: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

-

Mass Spectrometry: This technique was used in parallel to confirm the amino acid sequence and the overall mass of the pentapeptide, providing conclusive structural evidence.

Quantification in Tissues: Radioimmunoassay (RIA)

Following the discovery, radioimmunoassay (RIA) became a crucial tool for quantifying the concentration of this compound in various tissues and fluids.

Methodology:

-

Antibody Generation: Specific antibodies that recognize and bind to this compound are produced by immunizing animals with a this compound-protein conjugate.

-

Competitive Binding: The assay is based on the principle of competitive binding. A known quantity of radiolabeled this compound (e.g., with ¹²⁵I) is mixed with the sample containing an unknown amount of unlabeled this compound and a limited amount of the specific antibody.

-

Incubation and Separation: During incubation, the labeled and unlabeled this compound compete for the binding sites on the antibody. Afterward, the antibody-bound enkephalin is separated from the free enkephalin, often by precipitating the antibodies with a second antibody.

-

Detection and Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled this compound, from which the concentration in the unknown samples can be accurately determined.

Quantitative Data on this compound

The functional characteristics of this compound are defined by its binding affinity to opioid receptors and its distribution throughout the nervous system.

Receptor Binding Affinity

This compound acts as an agonist at both µ (mu) and δ (delta) opioid receptors, with a notable preference for the δ-opioid receptor. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] |

| This compound | δ-Opioid Receptor (δOR) | 1.26 |

| This compound | µ-Opioid Receptor (µOR) | 1.7 |

Regional Distribution in the Human Central Nervous System

This compound is widely distributed throughout the central nervous system, with concentrations varying significantly across different brain regions. This distribution corresponds closely with the location of opiate receptors, underscoring its role as a key endogenous neuromodulator.

| Brain Region | This compound Concentration (pmol/g wet wt.) |

| Globus Pallidus | Highest (76-650) |

| Putamen | Highest (76-650) |

| Substantia Nigra | Highest (76-650) |

| Amygdala | Highest (76-650) |

| Head of Caudate | Highest (76-650) |

| Hypothalamus | Highest (76-650) |

| Pituitary | Highest (76-650) |

| Infundibular Stalk | Highest (76-650) |

| Frontal Cortex | Lowest (23-49) |

| Cerebellum | Lowest (23-49) |

Visualizing the Core Concepts

The following diagrams illustrate the key processes related to the discovery and function of this compound.

Caption: Experimental workflow for the discovery of this compound.

Caption: Biosynthesis of this compound from precursor proteins.

Caption: G-protein signaling pathway of this compound.

Conclusion

The discovery of this compound in 1975 was a watershed moment in neuroscience, confirming the existence of the body's own opioid system. The innovative application of bioassays, chromatography, and peptide sequencing techniques by Hughes and Kosterlitz not only unveiled the structure of this novel pentapeptide but also laid the groundwork for the discovery of a whole family of endogenous opioid peptides. This foundational work has profoundly influenced our understanding of pain modulation, reward pathways, and stress responses, and continues to inform the development of novel analgesic therapies with improved side-effect profiles. The story of this compound is a powerful example of how fundamental research into physiological mechanisms can unlock entirely new fields of therapeutic possibility.

References

- 1. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]

- 2. phoenixbiotech.net [phoenixbiotech.net]

- 3. researchgate.net [researchgate.net]

- 4. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into Leu-Enkephalin: From Sequence to Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous opioid pentapeptide, Leu-enkephalin. We will delve into its core molecular structure, its complex signaling mechanisms, and the experimental methodologies crucial for its study. This document is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the opioid system.

Core Molecular Structure and Properties

This compound is a neuropeptide that plays a significant role in pain modulation and other physiological processes.[1] Its fundamental properties are rooted in its specific amino acid sequence and resulting three-dimensional structure.

Amino Acid Sequence and Chemical Properties

The primary structure of this compound is a pentapeptide with the following amino acid sequence: Tyr-Gly-Gly-Phe-Leu [2][3][4].

This sequence gives rise to its specific chemical characteristics, summarized in the table below.

| Property | Value | Reference |

| Full IUPAC Name | L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucine | [5] |

| One-Letter Code | YGGFL | |

| Molecular Formula | C28H37N5O7 | |

| Molar Mass | 555.62 g/mol |

The N-terminal tyrosine residue is of paramount importance for its biological activity. The phenolic hydroxyl group of tyrosine is thought to be analogous to the 3-hydroxyl group on morphine and is critical for high-affinity binding to opioid receptors through the formation of hydrogen bonds within the receptor's binding pocket.

Conformational Structure

This compound is characterized by significant conformational flexibility, allowing it to adopt various shapes depending on its environment. This dynamic nature is crucial for its ability to interact with different opioid receptor subtypes.

-

Crystalline State : X-ray crystallography studies have shown that this compound can exist in several conformations in its solid state, including extended forms and various β-bends.

-

Solution State : In a solution, the peptide is in a dynamic equilibrium, existing as an ensemble of multiple low-energy conformers. In solvents like DMSO, it tends to adopt folded β-bend structures, while in water, it exists as a broader collection of different conformations. This flexibility allows it to adopt the specific "bioactive conformation" required for binding to its target receptors.

Biosynthesis and Signaling Pathways

This compound is an integral component of the endogenous opioid system, exerting its effects through complex biochemical pathways, from its synthesis to receptor-mediated signal transduction.

Biosynthesis from Precursors

This compound is not synthesized directly but is processed from larger precursor proteins. The amino acid sequence for this compound is encoded within the genetic sequences of proenkephalin and prodynorphin. The human proenkephalin precursor is a 267-amino acid protein that contains one copy of the this compound sequence and six copies of the Met-enkephalin sequence. Enzymatic cleavage of these precursors releases the active pentapeptide.

Figure 1. Biosynthesis pathway of this compound.

Receptor Binding and Signal Transduction

This compound functions as an agonist primarily at two types of G-protein coupled receptors (GPCRs): the δ-opioid receptor (DOR) and the μ-opioid receptor (MOR), with a significantly greater preference for the former. It has little to no significant interaction with the κ-opioid receptor (KOR).

Upon binding, this compound induces a conformational change in the receptor, triggering two main intracellular signaling cascades:

-

G-Protein Signaling Pathway : This is the canonical pathway for opioid-mediated analgesia. The activated receptor promotes the exchange of GDP for GTP on the associated Gi/o protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The collective effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the release of pain-transmitting neurotransmitters.

-

β-Arrestin Pathway : Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then promotes the recruitment of β-arrestin 2. This leads to receptor desensitization and internalization, a process that can modulate the duration and intensity of the signal. The β-arrestin pathway can also initiate distinct signaling cascades that are separate from G-protein signaling.

Figure 2. this compound signaling pathways.

Quantitative Pharmacology

The interaction of this compound with its receptors can be quantified to understand its potency and efficacy. The following tables summarize key binding affinity and functional activity data from the literature.

Opioid Receptor Binding Affinity

Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Ki (nM) | Reference |

| This compound | μ-opioid (MOR) | 1.7 - 3.4 | |

| This compound | δ-opioid (DOR) | 1.26 - 4.0 | |

| This compound | κ-opioid (KOR) | Low Affinity | |

| DAMGO (selective MOR agonist) | μ-opioid (MOR) | ~1 - 10 | |

| DPDPE (selective DOR agonist) | δ-opioid (DOR) | ~1 - 10 | |

| U-69,593 (selective KOR agonist) | κ-opioid (KOR) | ~1 - 5 |

Functional Activity at Opioid Receptors

Functional assays measure the biological response following receptor binding. This includes measures of G-protein activation (IC50 for cAMP inhibition) and β-arrestin 2 recruitment (EC50).

| Assay Type | Receptor | This compound Value (nM) | Reference |

| G-Protein Activation (cAMP Inhibition) | δ-opioid (DOR) | IC50: 4.6 - 48 | |

| G-Protein Activation (cAMP Inhibition) | μ-opioid (MOR) | IC50: 41 - 302 | |

| β-Arrestin 2 Recruitment | δ-opioid (DOR) | EC50: 8.9 | |

| β-Arrestin 2 Recruitment | μ-opioid (MOR) | EC50: 977 |

Key Experimental Protocols

The study of this compound and its analogs relies on a suite of established experimental techniques, from chemical synthesis to biological characterization.

Solid-Phase Peptide Synthesis (SPPS) and Purification

This protocol outlines the manual synthesis of an enkephalin analog using Fmoc chemistry, a standard method in peptide research.

Objective: To chemically synthesize this compound or its analogs.

Methodology:

-

Resin Preparation: Start with Fmoc-Leu-Wang resin. Swell the resin in dimethylformamide (DMF) for 5 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a 20% piperidine in DMF solution. This is typically a two-step process: a quick 5-minute treatment followed by a longer 15-minute treatment.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Phe) to the deprotected resin. This is achieved using coupling reagents like N,N′-diisopropylcarbodiimide (DIC) and an activator such as Oxyma. The reaction is typically carried out at an elevated temperature (e.g., 70°C) to speed up the process.

-

Wash Steps: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Gly, Tyr).

-

Cleavage and Deprotection: Once the full peptide is assembled, cleave it from the resin and remove the side-chain protecting groups simultaneously. This is typically done using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical UPLC/HPLC.

Figure 3. Workflow for Solid-Phase Peptide Synthesis.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Objective: To quantify the binding affinity of this compound for opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO or HEK cells transfected with MOR or DOR).

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled competitor compound (e.g., this compound).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the unbound radioligand by filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor compound. The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to activate the Gi/o protein signaling pathway by quantifying the resulting decrease in intracellular cAMP.

Objective: To determine the potency (IC50) of this compound in activating G-protein signaling.

Methodology:

-

Cell Culture: Use a cell line expressing the opioid receptor of interest and a cAMP-responsive reporter system, such as a GloSensor-based luciferase.

-

Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and raise cAMP levels) in the presence of varying concentrations of the test compound (e.g., this compound).

-

Lysis and Detection: After incubation, lyse the cells and add the detection reagent for the reporter system (e.g., a luciferin substrate for GloSensor).

-

Measurement: Measure the signal (e.g., luminescence) which is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the signal against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.

References

- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Draw the structure of this compound, a pentapeptide that acts as an anal.. [askfilo.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | C28H37N5O7 | CID 461776 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Leu-Enkephalin Precursor Protein: Proenkephalin

Executive Summary: This document provides a comprehensive technical overview of proenkephalin (PENK), the precursor protein for the endogenous opioid peptides, the enkephalins. It is intended for researchers, scientists, and drug development professionals. This guide details the gene and protein structure of proenkephalin, its complex post-translational processing, and the biological functions of its derived peptides, with a focus on Leu-enkephalin. Furthermore, it consolidates key quantitative data regarding receptor binding affinities and processing kinetics and provides detailed experimental protocols for the study of proenkephalin and its products.

Introduction to Proenkephalin

Proenkephalin, historically known as proenkephalin A, is a crucial polypeptide precursor that, through proteolytic cleavage, gives rise to a suite of endogenous opioid peptides, including Met-enkephalin and this compound.[1] These peptides are fundamental neuromodulators and neurotransmitters in the central and peripheral nervous systems.[2] They play integral roles in a vast array of physiological processes, most notably pain perception (nociception), stress responses, and the regulation of addictive behaviors.[3][4] The widespread expression of proenkephalin not only in the brain and endocrine tissues but also in non-neuronal tissues like the heart, gastrointestinal tract, and immune cells, suggests its involvement in diverse local and systemic functions, including cardiac function, cellular growth, and immunity.[5] Understanding the intricate regulation of proenkephalin expression, its tissue-specific processing, and the signaling pathways of its derivative peptides is paramount for developing novel therapeutics targeting the opioid system.

Gene and Protein Structure

The human proenkephalin gene (PENK) is located on chromosome 8q12.1. It encodes a 267-amino acid preproprotein. Following synthesis, a signal peptide is cleaved, resulting in the 243-amino acid proenkephalin protein, which is then directed into the secretory pathway for further processing.

The structure of the proenkephalin protein is characterized by the presence of multiple copies of opioid peptides interspersed within the polypeptide chain. Each human proenkephalin molecule contains sequences for:

-

Four copies of Met-enkephalin (Tyr-Gly-Gly-Phe-Met)

-

One copy of this compound (Tyr-Gly-Gly-Phe-Leu)

-

One copy of the heptapeptide, Met-enkephalin-Arg-Phe (MERF)

-

One copy of the octapeptide, Met-enkephalin-Arg-Gly-Leu (MEAGL)

These active peptide sequences are flanked by pairs of basic amino acid residues (e.g., Lys-Arg, Lys-Lys), which serve as recognition sites for proteolytic processing enzymes.

Post-Translational Processing of Proenkephalin

The generation of biologically active enkephalins from the inactive proenkephalin precursor is a multi-step process that occurs within the Golgi apparatus and dense-core vesicles. This process is mediated by a class of enzymes known as prohormone convertases (PCs), such as PC1 and PC2, which cleave the precursor at specific paired basic amino acid residues.

The processing of proenkephalin is not uniform and exhibits significant tissue-specificity, leading to different patterns of peptide products in various tissues. For instance, the processing mechanisms in the human brain appear to differ from those in the adrenal medulla, with the brain containing fewer high-molecular-weight intermediate forms. This differential processing allows for a nuanced regulation of opioid signaling, where the specific peptides released can be tailored to the physiological context of a particular tissue or neuronal projection. Pulse-chase studies in AtT-20 cells have shown that this is a relatively rapid process, with 50% of the precursor being processed within one hour and processing being complete after 2.5 hours.

References

- 1. Proenkephalin - Wikipedia [en.wikipedia.org]

- 2. Posttranslational processing of proenkephalin in AtT-20 cells: evidence for cleavage at a Lys-Lys site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]

- 4. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proenkephalin-A mRNA is widely expressed in tissues of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Endogenous Opioid Signaling: A Technical Guide to the Biosynthesis and Metabolism of Leu-Enkephalin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical processes governing the life cycle of Leu-enkephalin, an endogenous opioid pentapeptide critical to pain modulation, emotional regulation, and various other physiological functions. This document details the biosynthetic pathway from its precursor, proenkephalin, through post-translational processing, and its subsequent metabolic inactivation. The guide is structured to provide readily accessible quantitative data, detailed experimental protocols, and visual representations of the key pathways to support research and development in pain management, neuroscience, and related therapeutic areas.

Biosynthesis of this compound: From Gene to Active Peptide

This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, originates from the precursor protein proenkephalin. The human proenkephalin protein is 267 amino acids long and contains one copy of the this compound sequence, alongside multiple copies of Met-enkephalin. The generation of the biologically active this compound peptide is a multi-step process involving precise enzymatic cleavage.

The processing of proenkephalin occurs primarily within dense-core secretory vesicles of neuronal and neuroendocrine cells. This intricate process is mediated by a series of prohormone convertases and other peptidases that recognize and cleave at specific paired basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys, Arg-Lys) flanking the enkephalin sequences.

Key Enzymes in Proenkephalin Processing:

-

Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2): These are calcium-dependent serine proteases that initiate the cleavage of proenkephalin into smaller intermediate peptides. PC2 is considered a key enzyme in the generation of smaller, active opioid peptides.[1]

-

Cathepsin L: A cysteine protease that has been identified as a major proenkephalin-processing enzyme in chromaffin granules.[2]

-

Carboxypeptidase E (CPE): Following the initial endoproteolytic cleavage by PCs, CPE removes the C-terminal basic residues from the intermediate peptides, yielding the final, active enkephalin pentapeptide.

The processing of proenkephalin is a tissue-specific phenomenon, leading to different profiles of enkephalin-containing peptides in various tissues, such as the adrenal medulla and the brain.[3] In some brain regions, this compound can also be generated from an alternative precursor, prodynorphin.[4][5]

Visualization of this compound Biosynthesis

Metabolism of this compound: Inactivation and Degradation

The biological activity of this compound is tightly regulated by rapid enzymatic degradation following its release into the synaptic cleft. This rapid inactivation ensures the temporal and spatial precision of its signaling. Several key enzymes, collectively known as enkephalinases, are responsible for its metabolism.

Key Enzymes in this compound Degradation:

-

Aminopeptidase N (APN): This enzyme cleaves the N-terminal Tyr-Gly bond, releasing tyrosine and the inactive tetrapeptide Gly-Gly-Phe-Leu. This is a major pathway for enkephalin inactivation.

-

Neutral Endopeptidase (NEP, Neprilysin): NEP cleaves the Gly-Phe bond within the enkephalin sequence, generating the inactive fragments Tyr-Gly-Gly and Phe-Leu.

-

Dipeptidyl Peptidase 3 (DPP3): This enzyme can also contribute to enkephalin degradation.

-

Angiotensin-Converting Enzyme (ACE): While primarily known for its role in the renin-angiotensin system, ACE can also hydrolyze the Gly-Phe bond of enkephalins.

The relative contribution of these enzymes to this compound metabolism can vary depending on the tissue and subcellular location.

Quantitative Data on this compound Metabolism

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Tissue/Cell Type | Reference |

| Neutral Endopeptidase (NEP) | fMet-Leu-Phe | 59 | 3654 | Human Renal | |

| Aminopeptidase N (APN) | This compound | ND | ND | Rat Striatal Synaptosomes |

ND: Not Determined in the cited literature. Further research is required to populate these specific kinetic parameters for this compound.

Visualization of this compound Metabolism

Experimental Protocols

Quantification of this compound by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method for quantifying peptide levels in biological samples.

Materials:

-

RIA Kit for this compound (containing primary antibody, radiolabeled peptide tracer, standards, and secondary antibody).

-

Gamma counter.

-

Centrifuge.

-

Pipettes and tubes.

Protocol:

-

Sample Preparation: Extract peptides from tissue homogenates or plasma using appropriate methods (e.g., acid extraction followed by solid-phase extraction).

-

Assay Setup: In duplicate tubes, add assay buffer, standard solutions of known this compound concentrations, and prepared samples.

-

Primary Antibody Incubation: Add the primary antibody (anti-Leu-enkephalin) to all tubes except the "total counts" and "non-specific binding" tubes. Incubate for 16-24 hours at 4°C.

-

Tracer Incubation: Add the radiolabeled this compound tracer to all tubes. Incubate for another 16-24 hours at 4°C.

-

Precipitation: Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent to all tubes except the "total counts" tubes. Incubate to allow the antibody-antigen complex to precipitate.

-

Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.

-

Aspiration: Carefully aspirate the supernatant.

-

Counting: Measure the radioactivity in the pellets using a gamma counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their bound tracer percentage on the standard curve.

Analysis of this compound and its Metabolites by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high specificity and sensitivity for the simultaneous quantification of this compound and its metabolites.

Materials:

-

HPLC system with a reverse-phase column (e.g., C18).

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

-

Internal standard (e.g., stable isotope-labeled this compound).

Protocol:

-

Sample Preparation: Homogenize tissue samples in an acidified solution to inactivate peptidases. Centrifuge to remove precipitates. Perform solid-phase extraction to clean up and concentrate the peptides.

-

Chromatographic Separation: Inject the extracted sample onto the HPLC column. Use a gradient of increasing organic solvent to separate this compound and its metabolites based on their hydrophobicity.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Set the instrument to operate in Multiple Reaction Monitoring (MRM) mode.

-

Parent Ion Selection (Q1): Select the protonated molecular ion ([M+H]⁺) of this compound and its expected metabolites.

-

Fragmentation (Q2): Fragment the selected parent ions.

-

Fragment Ion Detection (Q3): Monitor for specific, characteristic fragment ions for each analyte.

-

-

Quantification: Create a calibration curve using known concentrations of this compound and its metabolite standards, spiked with the internal standard. Quantify the analytes in the samples by comparing their peak areas to those of the standards.

Visualization of an Experimental Workflow for this compound Analysis

References

- 1. lmbka.ugent.be [lmbka.ugent.be]

- 2. phoenixbiotech.net [phoenixbiotech.net]

- 3. Processing of proenkephalin is tissue-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Processing of proenkephalin in bovine chromaffin cells occurs in two phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proenkephalin is processed in a projection-specific manner in the rat central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Leu-Enkephalin localization in the central nervous system

An In-depth Technical Guide to the Localization of Leu-Enkephalin in the Central Nervous System

Introduction

This compound is an endogenous opioid pentapeptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1][2] First identified in 1975, it is a key neuromodulator in the central nervous system (CNS), playing pivotal roles in pain perception, mood regulation, and stress responses.[1][3] this compound exerts its effects by acting as a ligand for opioid receptors, primarily the δ-opioid and μ-opioid receptors.[4] Its distribution and concentration in specific CNS regions are critical for understanding its physiological functions and for the development of novel therapeutics targeting the opioid system. This guide provides a comprehensive overview of the localization of this compound in the CNS, detailing its distribution, quantitative analysis, signaling pathways, and the experimental methodologies used for its detection.

Distribution of this compound in the Central Nervous System

Immunohistochemical and radioimmunoassay studies have mapped the distribution of this compound throughout the CNS. It is found in neuronal fibers, terminals, and cell bodies in numerous regions of the brain and spinal cord. The distribution of this compound immunoreactivity often corresponds closely with the localization of opiate receptors, supporting its role as a significant endogenous opioid.

High concentrations of this compound are localized in areas associated with pain modulation, emotional regulation, and motor control. These regions include:

-

Basal Ganglia: Particularly high levels are found in the globus pallidus, putamen, and the head of the caudate nucleus.

-

Limbic System: The amygdala (specifically the central nucleus) and the lateral septum show dense enkephalin immunofluorescence.

-

Hypothalamus and Pituitary: Significant concentrations are present in various hypothalamic nuclei, the infundibular stalk, and the pituitary gland, suggesting a role in neuroendocrine function.

-

Brainstem: High densities are observed in the periaqueductal gray, vagal nuclei, nucleus of the solitary tract, and the substantia nigra.

-

Spinal Cord: The substantia gelatinosa (laminae I and II) of the dorsal horn is rich in this compound, consistent with its role in modulating pain signals.

Lower concentrations are typically found in the cerebral cortex and the cerebellum.

Quantitative Data on this compound Concentration

The concentration of this compound varies significantly across different regions of the central nervous system. Radioimmunoassay (RIA) is the primary method used for the quantitative analysis of this peptide. The following tables summarize the reported concentrations in human CNS tissues.

Table 1: this compound Concentration in Human Brain Regions

| Brain Region | Concentration (pmol/g wet weight) |

|---|---|

| Globus Pallidus | 76 - 650 |

| Putamen | 76 - 650 |

| Substantia Nigra | 76 - 650 |

| Amygdala | 76 - 650 |

| Head of Caudate | 76 - 650 |

| Hypothalamus | 76 - 650 |

| Pituitary Gland | 76 - 650 |

| Infundibular Stalk | 76 - 650 |

| Frontal Cortex | 23 - 49 |

| Cerebellum | 23 - 49 |

Data sourced from a radioimmunoassay study on 5 human brains.

Table 2: this compound Concentration in Human Cerebrospinal Fluid (CSF)

| Condition | Concentration (pmol/l) |

|---|---|

| Patients with Chronic Pain | 59 - 170 |

Data sourced from a study using RIA combined with HPLC on 3 patients.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is biosynthesized through the proteolytic cleavage of larger precursor proteins. The primary precursor is proenkephalin (also known as proenkephalin A), which contains one copy of the this compound sequence and multiple copies of Met-enkephalin. Additionally, the precursor prodynorphin (proenkephalin B) contains three sequences of this compound within larger peptides like dynorphin A, dynorphin B, and α-neo-endorphin. In certain brain regions, such as the substantia nigra, this compound is generated from prodynorphin supplied by striatonigral axons.

Caption: Biosynthesis of this compound from precursor proteins.

Signaling Pathway

This compound primarily binds to δ-opioid and μ-opioid receptors, which are G-protein-coupled receptors (GPCRs). This interaction initiates an intracellular signaling cascade. The binding of this compound to its receptor leads to the activation of an inhibitory G-protein (Gi/o). The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of protein kinase A (PKA). The dissociated Gβγ subunits can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing an overall inhibitory effect on neuronal excitability.

Caption: this compound signaling pathway.

Experimental Protocols

The localization and quantification of this compound in the CNS rely on several key experimental techniques.

Radioimmunoassay (RIA)

RIA is a highly sensitive method used to quantify the concentration of this compound in tissue extracts and biological fluids. The principle is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites.

Detailed Methodology:

-

Sample Preparation:

-

Dissect CNS tissue on ice and homogenize in an acidic extraction buffer (e.g., 2 N acetic acid or 0.1 M HCl).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Purify and concentrate the peptide from the supernatant using solid-phase extraction, for instance, with a C-18 Sep-Pak column.

-

Lyophilize the purified extract and reconstitute it in RIA buffer.

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of synthetic this compound.

-

In duplicate or triplicate tubes, pipette the RIA buffer, the standard or unknown sample, the specific primary antibody against this compound, and a tracer amount of radiolabeled this compound (e.g., ¹²⁵I-Leu-enkephalin).

-

Incubate the mixture for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate antibody-bound enkephalin from free enkephalin. This is often achieved by adding a secondary antibody (e.g., goat anti-rabbit serum) and normal rabbit serum to precipitate the primary antibody complex.

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Carefully aspirate the supernatant containing the free radiolabeled peptide.

-

Measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis:

-

Plot the radioactivity (counts per minute) against the concentration of the standards to generate a standard curve.

-

Determine the concentration of this compound in the unknown samples by interpolating their radioactivity values on the standard curve.

-

Caption: Experimental workflow for Radioimmunoassay (RIA).

Immunohistochemistry (IHC)

IHC is used to visualize the distribution of this compound in tissue sections by using antibodies that specifically bind to the peptide.

Detailed Methodology:

-

Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

Dissect the brain and spinal cord and post-fix the tissues in the same fixative.

-

Cryoprotect the tissue by immersing it in a sucrose solution (e.g., 20-30%) until it sinks.

-

Freeze the tissue and cut thin sections (e.g., 10-40 µm) using a cryostat or vibratome. Mount sections on coated glass slides.

-

-

Immunostaining:

-

Wash sections in a buffer (e.g., PBS or TBS).

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

-

Block non-specific antibody binding by incubating sections in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) for at least 1 hour.

-

Incubate the sections with a primary antibody specific to this compound, diluted in blocking solution, overnight at 4°C.

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a labeled secondary antibody (e.g., biotinylated or fluorescently-conjugated) that recognizes the primary antibody.

-

-

Signal Detection and Visualization:

-

For enzymatic detection (e.g., immunoperoxidase), incubate with an avidin-biotin-enzyme complex (ABC) followed by a substrate-chromogen solution (like DAB) to produce a colored precipitate.

-

For fluorescent detection, directly visualize after washing.

-

Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) if desired.

-

-

Microscopy:

-

Dehydrate the sections, clear with xylene, and coverslip with mounting medium.

-

Examine the sections under a light or fluorescence microscope to map the location of the immunoreactive signal.

-

References

Leu-Enkephalin: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Discovered in 1975, it is one of the two primary forms of enkephalins, the other being Met-enkephalin.[2] As an endogenous ligand for opioid receptors, this compound is integral to the body's natural pain modulation (analgesia), stress response, and regulation of emotional states.[1][3] Its interaction with opioid receptors, primarily the delta (δ) and mu (μ) opioid receptors, makes it a significant subject of research for the development of novel analgesics and therapeutic agents for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, receptor interactions, signaling pathways, biosynthesis, degradation, and detailed experimental protocols for its study.

Core Properties and Receptor Interactions

This compound is a pentapeptide with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine. The N-terminal tyrosine residue is critical for its opioid activity, with its phenolic hydroxyl group being analogous to the 3-hydroxyl group of morphine. This compound exhibits agonistic activity at both μ- and δ-opioid receptors, with a notable preference for the δ-opioid receptor, and has little to no affinity for the κ-opioid receptor.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The binding affinity (Ki) and functional potency (EC50/IC50) of this compound and standard reference compounds for the three main opioid receptor subtypes are summarized in the tables below. These values are essential for comparative analysis and for understanding the selectivity profile of this compound.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| This compound | 1.7 | 1.26 | Low Affinity |

| DAMGO | 1.23 - 1.6 | 713 | >10,000 |

| DPDPE | 713 | 1.4 - 5.2 | >10,000 |

| U-69,593 | >10,000 | >10,000 | 0.70 - 3 |

Note: Ki values can vary depending on the specific radioligand, tissue preparation, and assay conditions used.

Table 2: In Vitro Functional Potency (EC50/IC50, nM)

| Compound | Assay | Receptor | Potency (EC50/IC50, nM) |

| This compound | cAMP Inhibition | δOR | ~1-10 |

| β-arrestin 2 Recruitment | δOR | 8.9 | |

| β-arrestin 2 Recruitment | μOR | 977 | |

| DAMGO | GTPγS Binding | μOR | ~10-100 |

| DPDPE | cAMP Inhibition | δOR | 5.2 |

Metabolic Stability

A significant challenge in the therapeutic application of this compound is its rapid degradation in vivo. The plasma half-life of this compound is very short, typically less than 10 minutes, due to enzymatic cleavage.

Table 3: Metabolic Half-Life

| Peptide | Matrix | Half-life (t1/2) |

| This compound | Rat Plasma | < 10 min |

| Human Serum | ~1-3 min |

Biosynthesis and Degradation

The physiological levels of this compound are tightly regulated through its biosynthesis from precursor proteins and its rapid enzymatic degradation.

Biosynthesis

This compound is primarily derived from the precursor protein proenkephalin , which is encoded by the PENK gene. Proenkephalin contains multiple copies of Met-enkephalin and a single copy of this compound. The precursor undergoes a series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus, followed by proteolytic processing by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E within secretory vesicles to yield the mature pentapeptide. This compound can also be generated from another precursor, prodynorphin , which contains three copies of the this compound sequence within larger dynorphin peptides.

Degradation

The biological activity of this compound is rapidly terminated by enzymatic degradation in the synaptic cleft. Two primary enzymes are responsible for its inactivation:

-

Aminopeptidase N (APN): Cleaves the Tyr-Gly bond at the N-terminus.

-

Angiotensin-Converting Enzyme (ACE): Cleaves the Gly-Phe bond.

Signaling Pathways

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound initiates intracellular signaling cascades through two main pathways: the G-protein dependent pathway and the β-arrestin mediated pathway.

G-Protein Dependent Signaling

Activation of μ- and δ-opioid receptors by this compound leads to the coupling of inhibitory G-proteins (Gi/o). This results in the dissociation of the Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

References

A Technical Guide to Delta-Opioid Receptor Activation by Leu-Enkephalin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid peptide that plays a significant role as a neurotransmitter in pain circuits and demonstrates cardiovascular effects peripherally.[1][2] It is derived from the metabolism of proenkephalin or dynorphin.[1][2] this compound exerts its physiological effects primarily by acting as an agonist at the delta-opioid receptor (δOR), a member of the G protein-coupled receptor (GPCR) family.[1] While it has the highest affinity for the δOR, it also shows moderate selectivity over the µ-opioid receptor (µOR) and does not interact significantly with the κ-opioid receptor.

The activation of the δOR by this compound initiates a cascade of intracellular signaling events that are central to its pharmacological profile. Understanding these mechanisms at a molecular level is critical for the development of novel therapeutics that target the δOR for conditions such as pain, depression, and cardiac ischemia. This technical guide provides an in-depth overview of the binding characteristics, signaling pathways, and quantitative pharmacology of this compound at the δOR, supplemented with detailed experimental protocols and workflow visualizations.

Quantitative Pharmacology of this compound

The interaction of this compound with the delta-opioid receptor is characterized by high-affinity binding and potent functional activity. The following tables summarize the key quantitative parameters reported in the literature.

Table 1: Binding Affinity of this compound for Opioid Receptors

This table presents the equilibrium dissociation constant (Kᵢ) of this compound at both the delta (δ) and mu (µ) opioid receptors, as determined by radioligand competition binding assays.

| Ligand | Receptor | Binding Affinity (Kᵢ) | Cell System | Reference |

| Leu⁵-enkephalin | Delta (δOR) | 1.26 nM | CHO cells expressing δOR | |

| Leu⁵-enkephalin | Mu (µOR) | 1.7 nM | CHO cells expressing µOR |

Table 2: Functional Potency and Efficacy of this compound at the Delta-Opioid Receptor

This table summarizes the functional activity of this compound in various cell-based assays that measure downstream signaling events following δOR activation. Potency is expressed as the half-maximal effective concentration (EC₅₀), and efficacy is shown relative to a standard reference agonist.

| Assay Type | Parameter | Value | Efficacy | Cell System | Reference |

| β-Arrestin 2 Recruitment | EC₅₀ | 8.9 nM | 100% (relative to itself) | CHO-K1 cells | |

| G Protein Activation (cAMP) | EC₅₀ | ~1-10 nM (inferred) | Near-full agonist | CHO cells |

Signaling Pathways

Activation of the δOR by this compound triggers two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. These pathways can lead to distinct cellular and physiological outcomes.

G Protein-Dependent Signaling

Upon this compound binding, the δOR undergoes a conformational change that facilitates its coupling to inhibitory G proteins of the Gi/Go family. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The dissociated subunits then modulate various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release.

β-Arrestin-Dependent Signaling and Internalization

The β-arrestin pathway is crucial for receptor desensitization, internalization, and initiating a distinct set of signaling events.

-

Receptor Phosphorylation: Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular C-terminal tail of the δOR.

-

β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2). This compound is known to induce the recruitment of both isoforms.

-

Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2, leading to the internalization of the receptor into endosomes. This process removes receptors from the cell surface, contributing to signal termination and desensitization.

-

MAPK Activation: β-arrestin can also act as a scaffold for signaling molecules. By recruiting components of the mitogen-activated protein kinase (MAPK) cascade (e.g., Raf, MEK, ERK), it can initiate a wave of G protein-independent signaling. δOR activation is known to stimulate the ERK pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the δOR.

Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with and displace a radiolabeled ligand of known affinity from the δOR.

Materials:

-

Cell membranes expressing δOR (e.g., from transfected CHO cells).

-

Radioligand: e.g., [³H]diprenorphine or [³H]naltrindole.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Naloxone or unlabeled naltrindole.

-

Test compound: this compound, serially diluted.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Cell harvester, scintillation vials, scintillation cocktail, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add 50 µL of radioligand (at a concentration near its Kₔ), 50 µL of varying concentrations of this compound, and 100 µL of the membrane suspension. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of naloxone.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value from the competition curve. Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Principle: This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist-induced receptor activation. It provides a direct measure of G protein engagement.

Materials:

-

Cell membranes expressing δOR.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3-5 mM MgCl₂, 0.2 mM EGTA, pH 7.4.

-

GDP (10-30 µM final concentration).

-

Non-specific binding control: 10 µM unlabeled GTPγS.

-

Test agonist: this compound.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, diluted this compound, membrane suspension (10-20 µg protein), and GDP.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Detection: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Subtract non-specific binding. Plot specific binding against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

Principle: This assay measures the ability of a δOR agonist to inhibit adenylyl cyclase. Cells are stimulated with forskolin to increase basal cAMP levels, and the inhibitory effect of the agonist is then quantified.

Materials:

-

Cells stably expressing δOR (e.g., CHO-hDOR).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

-

Adenylyl cyclase stimulator: Forskolin.

-

Test agonist: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to near confluency.

-

Assay Setup: Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.

-

Treatment: Add serially diluted concentrations of this compound, followed by a fixed concentration of Forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP level against the log concentration of this compound. The resulting inhibitory curve is used to calculate the IC₅₀ (concentration for 50% inhibition of forskolin-stimulated cAMP) and Eₘₐₓ.

β-Arrestin Recruitment Assay

Principle: Measures the agonist-induced interaction between the δOR and β-arrestin. Common methods include enzyme fragment complementation (EFC), like the PathHunter assay, or Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

Engineered cell line co-expressing δOR fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary fragment (e.g., Enzyme Acceptor).

-

Test agonist: this compound.

-

Detection substrate for the complemented enzyme.

-

Luminometer or BRET-compatible plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in an appropriate assay plate (e.g., white, opaque 96-well plate).

-

Agonist Addition: Add serially diluted concentrations of this compound to the wells.

-

Incubation: Incubate for a period sufficient for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

-

Detection: Add the enzyme substrate according to the manufacturer's protocol. The interaction between the receptor and β-arrestin forms an active enzyme, which converts the substrate to generate a chemiluminescent or BRET signal.

-

Data Acquisition: Measure the signal using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.

Conclusion

This compound is a pivotal endogenous agonist for the delta-opioid receptor, initiating complex and divergent signaling pathways that are fundamental to its physiological functions. Its high-affinity binding leads to the activation of both canonical G protein-dependent pathways, characterized by cAMP inhibition, and β-arrestin-mediated pathways, which govern receptor internalization and MAPK signaling. A thorough pharmacological characterization, employing the detailed binding and functional assays outlined in this guide, is essential for dissecting these mechanisms and for the rational design of novel δOR-targeted therapeutics with optimized efficacy and safety profiles.

References

Physiological Roles of Leu-Enkephalin in Pain Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-Enkephalin, an endogenous pentapeptide, is a critical neuromodulator in the intricate pathways of pain perception. As a member of the enkephalin family of opioid peptides, it exerts its physiological effects primarily through interaction with delta-opioid receptors (DORs) and, to a lesser extent, mu-opioid receptors (MORs). This technical guide provides a comprehensive overview of the physiological roles of this compound in pain modulation, with a focus on its receptor binding, signaling cascades, and the experimental methodologies used to elucidate its function. Detailed protocols for key in vitro and in vivo assays are provided, alongside quantitative data and visual representations of its mechanisms of action, to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

The discovery of endogenous opioid peptides, including this compound (Tyr-Gly-Gly-Phe-Leu), revolutionized our understanding of pain and analgesia. These peptides are integral components of the body's natural pain-relief system, acting as neurotransmitters and neuromodulators at various sites within the central and peripheral nervous systems.[1] this compound is derived from the precursor protein proenkephalin and is found in brain regions associated with pain processing, emotional regulation, and motor control.[2] Its analgesic properties stem from its ability to bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs), leading to the inhibition of nociceptive signal transmission.[1] This guide will delve into the specific mechanisms by which this compound modulates pain, presenting key data and experimental procedures to facilitate further research and therapeutic development.

Receptor Binding and Affinity

This compound exhibits a high affinity for both δ-opioid and μ-opioid receptors, with a preference for the former.[1] This dual affinity is a key determinant of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | δ-opioid (DOR) | 0.9 - 4.0 | [3] |

| μ-opioid (MOR) | 1.7 - 3.4 | ||

| DAMGO (MOR agonist) | μ-opioid (MOR) | ~1-10 | |

| DPDPE (DOR agonist) | δ-opioid (DOR) | ~1-10 |

Signaling Pathways in Pain Modulation

Upon binding to opioid receptors on neuronal membranes, this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal propagation. These pathways are primarily mediated by inhibitory G-proteins (Gi/o) and can also involve β-arrestin recruitment.

G-Protein Signaling Pathway

The canonical signaling pathway for this compound involves the activation of Gi/o proteins. This process leads to several downstream effects that contribute to its analgesic action:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various ion channels and transcription factors involved in nociception.

-

Modulation of Ion Channels: The Gβγ subunit dimer, released upon G-protein activation, directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium is critical for inhibiting the release of excitatory neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), from nociceptive neurons.

Caption: this compound G-protein signaling pathway.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization and internalization, which can contribute to the development of tolerance to opioids. However, β-arrestin can also initiate its own signaling cascades, independent of G-proteins, a concept known as biased agonism. The balance between G-protein and β-arrestin signaling can influence the overall therapeutic effect and side-effect profile of an opioid ligand.

Caption: this compound and β-arrestin recruitment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the physiological roles of this compound in pain modulation.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

-

Objective: To quantify the binding of this compound to specific opioid receptor subtypes.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).

-

Radiolabeled ligand (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR).

-

Unlabeled this compound.

-

Non-specific binding control (e.g., Naloxone).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of naloxone.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

The Role of Leu-Enkephalin in Mood and Emotional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract